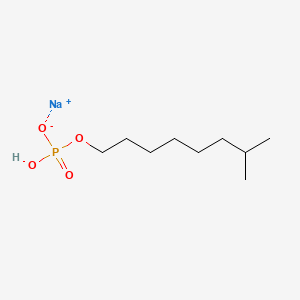
Sodium isononyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium isononyl hydrogen phosphate is an organophosphate compound that has garnered attention in various scientific and industrial fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium isononyl hydrogen phosphate typically involves the reaction of isononyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process where isononyl alcohol and phosphoric acid are reacted in a reactor, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium isononyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphate derivatives.
Reduction: Under specific conditions, it can be reduced to simpler phosphates.
Substitution: It can participate in substitution reactions where the isononyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products: The major products formed from these reactions include different phosphate esters and salts, which have varied applications in different fields.
Applications De Recherche Scientifique
Sodium isononyl hydrogen phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of detergents, surfactants, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium isononyl hydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. It can modulate the activity of these targets through phosphorylation or dephosphorylation processes, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Sodium dihydrogen phosphate
- Sodium hydrogen phosphate
- Sodium tripolyphosphate
Comparison: Sodium isononyl hydrogen phosphate is unique due to its isononyl group, which imparts distinct hydrophobic properties compared to other sodium phosphates. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in surfactants and detergents.
Propriétés
Numéro CAS |
94247-20-8 |
|---|---|
Formule moléculaire |
C9H20NaO4P |
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
sodium;7-methyloctyl hydrogen phosphate |
InChI |
InChI=1S/C9H21O4P.Na/c1-9(2)7-5-3-4-6-8-13-14(10,11)12;/h9H,3-8H2,1-2H3,(H2,10,11,12);/q;+1/p-1 |
Clé InChI |
VFRKPNBASPLGMQ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCCOP(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


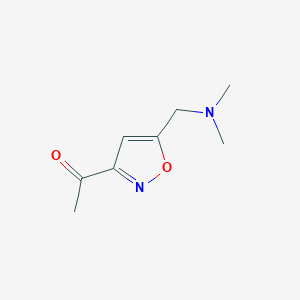
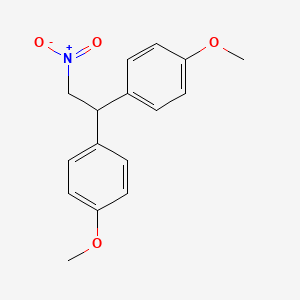
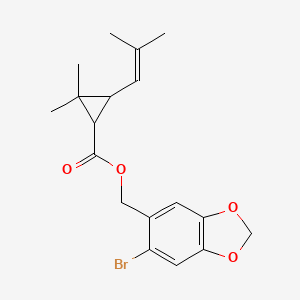
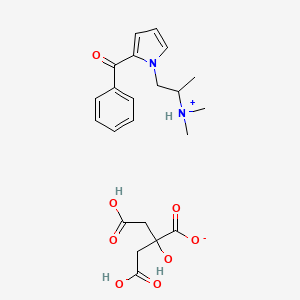
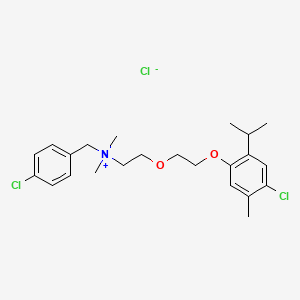
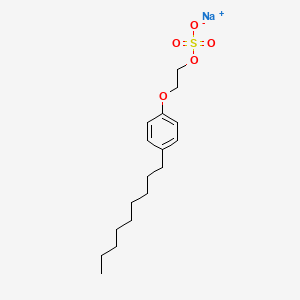
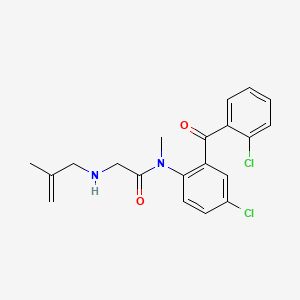
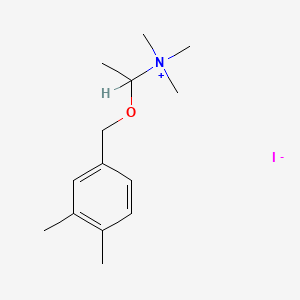
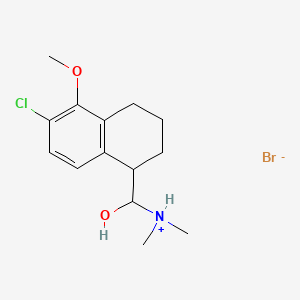
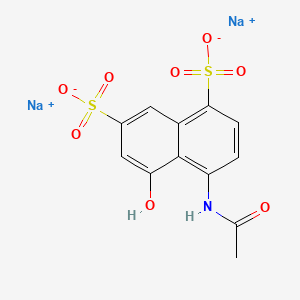
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)
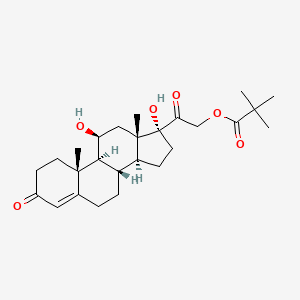
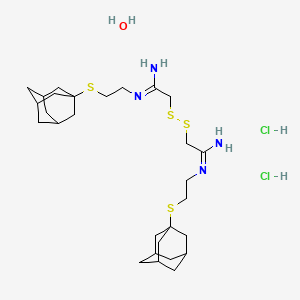
![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
